Cas no 172823-12-0 (tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate)

Tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate is a chiral intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its key advantages include high enantiomeric purity, which is critical for asymmetric synthesis, and the presence of both a cyano and a tert-butoxycarbonyl (Boc) protecting group, offering versatility in further functionalization. The Boc group provides stability under basic conditions and can be selectively removed under mild acidic conditions, facilitating controlled synthetic pathways. This compound is valuable for constructing complex molecules, such as β-amino acids or peptidomimetics, due to its well-defined stereochemistry and reactive handles for derivatization.
tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate structure
172823-12-0 structure
Product name:tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate
CAS No:172823-12-0
MF:C14H18N2O2
MW:246.304923534393
CID:1032671
PubChem ID:11459253

tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-Butyl (2-cyano-1-phenylethyl)carbamate
    • tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
    • (R)-2-(N-t-butoxycarbonylamino)-2-phenylethyl cyanide
    • (R)-3-(N-tert-butoxycarbonylamino)-3-phenylpropanitrile
    • (R)-TERT-BUTYL 2-CYANO-1-PHENYLETHYLCARBAMATE
    • AB64143
    • AK120556
    • B80131
    • KB-210460
    • SureCN6320851
    • tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate
    • tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate
    • SCHEMBL6320851
    • 172823-12-0
    • CS-0346461
    • (S)-tert-Butyl (2-cyano-1-phenylethyl)carbamate
    • Tert-butyl (r)-(2-cyano-1-phenylethyl)carbamate
    • EN300-129047
    • (R)-tert-Butyl(2-cyano-1-phenylethyl)carbamate
    • DTXSID60466582
    • Inchi: InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1
    • InChI Key: SRJNUIQSUXHIRY-GFCCVEGCSA-N
    • SMILES: CC(C)(OC(N[C@@H](C1=CC=CC=C1)CC#N)=O)C

Computed Properties

  • Exact Mass: 246.136827821g/mol
  • Monoisotopic Mass: 246.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 62.1Ų

tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-129047-0.1g
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
0.1g
$1408.0 2023-05-25
Enamine
EN300-129047-0.25g
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
0.25g
$1472.0 2023-05-25
Enamine
EN300-129047-1.0g
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
1g
$1599.0 2023-05-25
Enamine
EN300-129047-10.0g
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
10g
$6882.0 2023-05-25
Enamine
EN300-129047-5000mg
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
5000mg
$4641.0 2023-10-01
Enamine
EN300-129047-100mg
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
100mg
$1408.0 2023-10-01
Enamine
EN300-129047-1000mg
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
1000mg
$1599.0 2023-10-01
Enamine
EN300-129047-5.0g
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
5g
$4641.0 2023-05-25
Enamine
EN300-129047-2.5g
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
2.5g
$3136.0 2023-05-25
Enamine
EN300-129047-0.5g
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
172823-12-0
0.5g
$1536.0 2023-05-25

Additional information on tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate

Recent Advances in the Synthesis and Applications of tert-Butyl N-(1R)-2-Cyano-1-Phenylethylcarbamate (CAS: 172823-12-0)

The compound tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate (CAS: 172823-12-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile role as a chiral intermediate in the synthesis of bioactive molecules. Recent studies have focused on optimizing its synthetic pathways, exploring its applications in drug development, and understanding its mechanistic roles in various biological systems. This research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for researchers and industry professionals.

One of the key areas of research has been the development of more efficient and sustainable synthetic routes for tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel asymmetric synthesis method using enantioselective hydrogenation, achieving a high yield (92%) and excellent enantiomeric excess (98%). This method addresses previous challenges related to scalability and environmental impact, making it a promising candidate for industrial applications.

In the realm of medicinal chemistry, this compound has been identified as a critical building block for the synthesis of protease inhibitors and other therapeutic agents. A recent preprint on BioRxiv highlighted its use in the development of a new class of HIV-1 protease inhibitors, where the chiral center of the molecule plays a pivotal role in binding affinity and selectivity. Computational modeling and in vitro assays confirmed that derivatives of tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate exhibit low nanomolar inhibitory activity against the target enzyme.

Furthermore, the compound's potential in neurodegenerative disease research has been explored. A collaborative study between academic and industrial researchers, published in ACS Chemical Neuroscience, reported that analogs of tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate can modulate the activity of gamma-secretase, an enzyme implicated in Alzheimer's disease. The study provided mechanistic insights into how these compounds influence amyloid-beta peptide production, offering a new avenue for therapeutic intervention.

Beyond its pharmaceutical applications, tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate has also found use in materials science. A 2024 patent application disclosed its incorporation into chiral polymers with potential applications in optoelectronics and catalysis. The unique stereochemical properties of the compound enable the formation of highly ordered polymeric structures, which exhibit enhanced performance in asymmetric catalysis and light-emitting devices.

In conclusion, the ongoing research on tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate (CAS: 172823-12-0) underscores its multifaceted utility in chemical biology and medicinal chemistry. The advancements in synthetic methodologies, coupled with its expanding applications in drug discovery and materials science, position this compound as a valuable asset for future innovations. Continued exploration of its properties and derivatives is expected to yield further breakthroughs in these fields.

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